2-アセトアミド-2-デオキシ-6-O-トリチル-α-D-グルコピラノシドベンジルエステル

説明

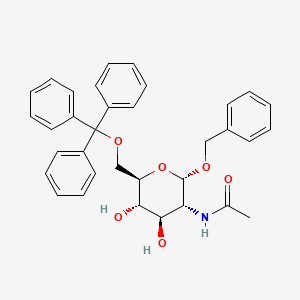

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is a useful research compound. Its molecular formula is C34H35NO6 and its molecular weight is 553.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

2-アセトアミド-2-デオキシ-6-O-トリチル-α-D-グルコピラノシドベンジルエステルはプロテオミクス研究で使用されています . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。 この化合物は、特定のサンプル中のタンパク質の分析と同定に使用できます。

抗ウイルス剤および抗菌剤

この化合物は、抗ウイルス剤および抗菌剤の製造に使用されてきました . これは、さまざまな感染症に対抗する新しい薬の開発に使用される可能性があります。

がん治療

この化合物は、がんの革新的な治療法における可能性について調査されてきました . これは、さまざまな種類のがんに対する新しい治療法または薬の開発に使用できます。

糖尿病治療

2-アセトアミド-2-デオキシ-6-O-トリチル-α-D-グルコピラノシドベンジルエステルは、糖尿病の研究に関連付けられています . これは、糖尿病に対する新しい治療法または薬の開発に使用できます。

他の化合物の合成

この化合物は、他の化合物の合成のためのビルディングブロックとして使用されてきました . たとえば、2,3-ジアミノ-2,3-ジデオキシ-グルコピラノシドの誘導体の調製に使用されてきました .

炭水化物ベースの治療薬

2-アセトアミド-2-デオキシ-6-O-トリチル-α-D-グルコピラノシドベンジルエステルは、炭水化物ベースの治療薬の組成において重要な役割を果たします . これらの薬は、悪性腫瘍や感染症などのさまざまな病気の研究に有望です .

作用機序

Target of Action

Similar compounds have been known to target glycosyltransferase enzymes .

Mode of Action

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside interacts with its targets by inhibiting the incorporation of glucosamine into O-glycans . This interaction results in the suppression of mucin biosynthesis, a key process in many biological systems .

Biochemical Pathways

The compound affects the glycosylation pathway, specifically the process of O-glycan biosynthesis . By inhibiting the incorporation of glucosamine into O-glycans, it disrupts the normal function of this pathway, leading to downstream effects such as the suppression of mucin biosynthesis .

Result of Action

The molecular and cellular effects of Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside’s action include the suppression of mucin biosynthesis . This can lead to a decrease in MUC1 expression in certain cell lines, such as the MDF-7 breast cancer cell line .

生化学分析

Biochemical Properties

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is involved in various biochemical reactions, primarily due to its role as a glycoside. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is essential for the synthesis of glycoproteins . This compound also inhibits O-linked glycosylation in a variety of cell lines, thereby affecting the glycosylation of proteins and altering their function . Additionally, it disrupts glycoprotein targeting in cells, which can influence cellular processes and signaling pathways .

Cellular Effects

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting glycosylation, which is crucial for protein folding, stability, and function . This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules . Furthermore, it impacts gene expression and cellular metabolism by modifying the glycosylation patterns of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation . It acts as an inhibitor of O-linked glycosylation, preventing the addition of sugar moieties to proteins . This inhibition can lead to changes in protein function, stability, and localization . Additionally, it disrupts the targeting of glycoproteins to specific cellular compartments, affecting their activity and function .

Metabolic Pathways

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is crucial for the synthesis of glycoproteins . This compound can affect metabolic flux by altering the glycosylation patterns of metabolic enzymes, thereby influencing their activity and function . Additionally, it can impact metabolite levels by modifying the glycosylation of transporters and other proteins involved in metabolite transport .

生物活性

Benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside (often abbreviated as Benzyl Trityl GlcN) is a synthetic carbohydrate derivative that serves as a crucial building block in organic synthesis, particularly in carbohydrate chemistry. This compound is derived from D-glucose and is characterized by specific protective modifications that allow for selective coupling with other sugar units, facilitating the construction of complex carbohydrates. This article explores the biological activity of Benzyl Trityl GlcN, its applications, and relevant research findings.

Structural Characteristics

The molecular structure of Benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside includes several key features:

- Molecular Formula : C₃₄H₃₅NO₆

- Molecular Weight : 553.64 g/mol

- Melting Point : 99-105 °C

- Boiling Point : Estimated at 623.78 °C

- Density : Approximately 1.1867 g/cm³

These characteristics are significant as they influence the compound's reactivity and interactions in biological systems.

1. Role in Organic Synthesis

Benzyl Trityl GlcN is primarily utilized as a protected sugar building block in organic synthesis. Its protective groups enable chemists to manipulate and synthesize carbohydrates with specific functionalities, which are essential in various biological processes, including:

- Glycosylation Reactions : The compound can participate in glycosylation reactions to form more complex carbohydrate structures.

- Synthesis of Glycoproteins : It is used in the synthesis of glycoproteins that play critical roles in cell signaling and immune responses.

2. Research Findings

Recent studies have highlighted the biological implications of Benzyl Trityl GlcN and its derivatives:

- Inhibition of O-Glycosylation : Research indicates that derivatives like benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN), closely related to Benzyl Trityl GlcN, inhibit O-glycosylation processes. This inhibition affects viral replication dynamics, particularly in HIV studies. BAGN treatment has been shown to significantly increase HIV replication rates and improve viral outgrowth kinetics in vitro, suggesting potential therapeutic applications for HIV control strategies .

Case Study 1: HIV Research

In a controlled study involving peripheral blood mononuclear cells (PBMC), researchers observed that pre-treating cells with BAGN resulted in enhanced infection rates by HIV. The study demonstrated that BAGN not only increased the percentage of infected cells but also improved the overall viral production within the culture system. This finding underscores the potential for manipulating glycosylation pathways as a means to control viral infections.

Case Study 2: Carbohydrate Synthesis

Another study focused on the utility of Benzyl Trityl GlcN as an intermediate in synthesizing complex carbohydrates. By selectively removing protective groups, researchers were able to create tailored carbohydrate structures that could be used for various biomedical applications, including drug delivery systems and vaccine development.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNACBNSYIVTBNV-UPYFENACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369210 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33493-71-9 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。